N-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a furan ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of o-toluidine with ethyl oxalyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with furan-2-carboxylic acid under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
N-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Allyl 5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate
Uniqueness
N-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole and furan rings contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiadiazole moiety has been shown to inhibit various enzymes and modulate signaling pathways that are crucial for cellular function.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show potent activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival.
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential. The compound has shown promise in inhibiting tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways affected include those regulated by growth factors and oncogenes.
Study 1: Antitumor Activity
A study published in MDPI explored the structure-activity relationship (SAR) of thiadiazole derivatives. It was found that compounds with a similar structure to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 15.0 | MCF-7 (Breast cancer) |
Compound B | 20.5 | HeLa (Cervical cancer) |
N-[5-(...) | 18.3 | A549 (Lung cancer) |
Study 2: Antimicrobial Efficacy
Another research effort highlighted the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for several derivatives .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 40 |
Properties
IUPAC Name |
N-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-10-5-2-3-6-11(10)17-13(21)9-24-16-20-19-15(25-16)18-14(22)12-7-4-8-23-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZPJNMBUQZNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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